

The Discovery and Isolation of Physalin O: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Physalin O*

Cat. No.: *B1215985*

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Abstract

Physalin O, a naturally occurring C-28 steroid from the withanolide class, has garnered significant interest for its potent anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth historical account of the discovery, isolation, and structural elucidation of **Physalin O**. It details the seminal experimental protocols and presents key quantitative data in a structured format for clarity and comparative analysis. Furthermore, this guide illustrates the established anti-inflammatory signaling pathway of physalins, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The physalins are a group of highly oxygenated C-28 steroids characterized by a unique 13,14-seco-16,24-cyclo-ergostane skeleton. These compounds are primarily isolated from plants of the *Physalis* genus, which have a long history of use in traditional medicine. The first members of this class, physalin A and physalin B, were isolated in 1969, paving the way for the discovery of a diverse array of structurally related compounds with significant biological activities. This guide focuses on the history and technical aspects of the discovery and isolation of a key member of this family, **Physalin O**.

Initial Discovery and Sourcing

Physalin O was first isolated from the calyx of *Physalis alkekengi* L. var. *franchetii* (Mast.) Makino. The foundational work was published in 1988 by M. Kawai, T. Ohtani, and their colleagues in the *Journal of the Chemical Society, Perkin Transactions 1*. Their research detailed the structural elucidation of two new physalins, N and O, from this plant source.

Experimental Protocols: The First Isolation

The following sections detail the methodologies employed in the original isolation and characterization of **Physalin O**.

Plant Material and Extraction

The initial step involved the collection and processing of the plant material to obtain a crude extract containing the physalins.

- Plant Material: Dried calyces of *Physalis alkekengi* var. *franchetii*.
- Extraction Solvent: Methanol (MeOH).
- Procedure:
 - The dried and powdered calyces were subjected to repeated extraction with hot methanol.
 - The methanolic extracts were combined and concentrated under reduced pressure to yield a crude residue.
 - This residue was then partitioned between ethyl acetate (EtOAc) and water. The ethyl acetate-soluble fraction, containing the less polar physalins, was retained for further purification.

Chromatographic Purification

A multi-step chromatographic process was essential to isolate **Physalin O** from the complex mixture of the ethyl acetate extract.

- Column Chromatography (Silica Gel):
 - The dried ethyl acetate extract was adsorbed onto silica gel.

- The adsorbed material was loaded onto a silica gel column.
- The column was eluted with a gradient of increasing polarity, typically using a mixture of chloroform (CHCl₃) and methanol (MeOH).
- Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles to known physalins were combined.
- Preparative Thin-Layer Chromatography (pTLC):
 - The enriched fractions from column chromatography were further purified using preparative TLC on silica gel plates.
 - A solvent system, for instance, a mixture of chloroform and methanol (e.g., 95:5 v/v), was used for development.
 - The bands corresponding to individual compounds were visualized under UV light, scraped from the plate, and the compound was eluted from the silica gel with a suitable solvent like methanol.
- Crystallization:
 - The purified **Physalin O** was crystallized from a solvent mixture, such as methanol-chloroform, to yield a pure crystalline solid.

Structural Elucidation

The determination of the complex structure of **Physalin O** was achieved through a combination of spectroscopic techniques.

- Spectroscopic Methods Employed:
 - Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy were pivotal in determining the carbon-hydrogen framework of the molecule.
 - Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula.

- Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls (-OH), ketones (C=O), and lactones.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

The structure of **Physalin O** was ultimately determined to be (25S)-25,27-dihydrophysalin A.

Quantitative Data

The following tables summarize the key quantitative data for **Physalin O** as reported in the literature.

Table 1: Physicochemical Properties of **Physalin O**

Property	Value
Molecular Formula	C ₂₈ H ₃₂ O ₁₀
Molecular Weight	528.5 g/mol
Appearance	Crystalline solid
Purity (as reported in later studies)	>97%

Table 2: ¹³C-NMR Spectroscopic Data for **Physalin O** (in CDCl₃)

Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
1	204.4	15	210.8
2	145.5	16	54.6
3	128.6	17	81.8
4	32.9	18	171.8
5	61.8	19	14.3
6	64.6	20	82.7
7	29.8	21	20.9
8	39.1	22	76.8
9	35.5	23	31.7
10	49.8	24	36.6
11	22.4	25	139.3
12	26.4	26	163.7
13	79.7	27	133.3
14	102.1	28	27.3

Table 3: $^1\text{H-NMR}$ Spectroscopic Data for **Physalin O** (in CDCl_3)

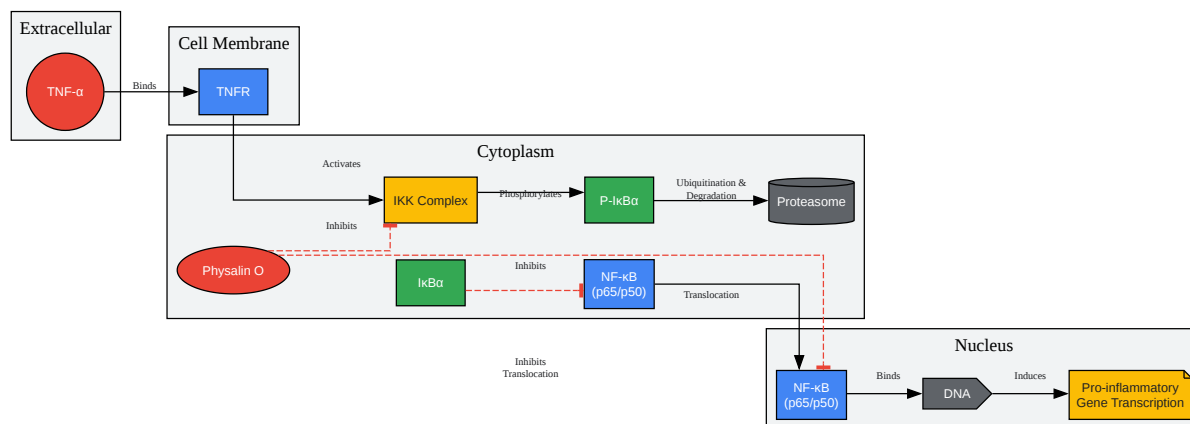
Proton	Chemical Shift (δ) ppm, Multiplicity, J (Hz)
H-2	5.99 (dd, J = 10.0, 2.5)
H-3	6.83 (ddd, J = 10.0, 2.5, 6.0)
H-6	3.24 (d, J = 2.5)
H-19	1.21 (s)
H-21	1.92 (s)
H-22	4.58 (dd, J = 4.5, 2.0)
H-27	6.64 (s), 5.72 (s)
H-28	1.58 (s)

Signaling Pathways and Biological Activity

Physalins, including **Physalin O**, are well-documented for their anti-inflammatory effects, primarily through the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

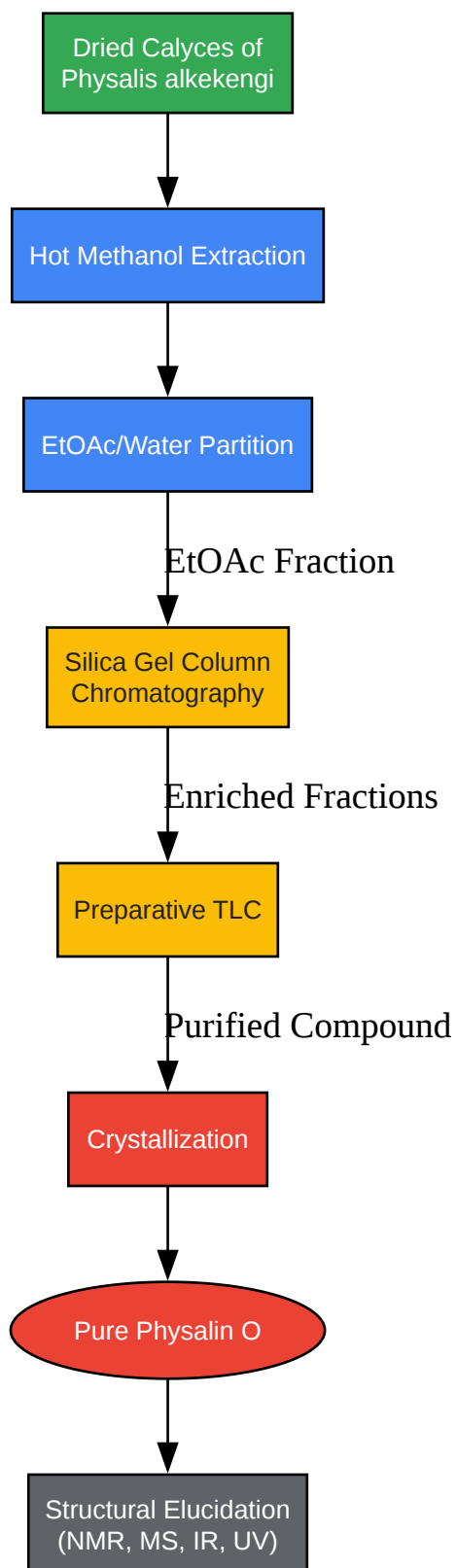
Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF- α), the I κ B kinase (IKK) complex phosphorylates I κ B α , leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Physalins have been shown to interfere with this cascade at multiple points.



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Inhibition of the NF-κB signaling pathway by **Physalin O**.



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Experimental workflow for the isolation of **Physalin O**.

Conclusion

The discovery and structural elucidation of **Physalin O** from *Physalis alkekengi* var. *franchetii* represent a significant contribution to the field of natural product chemistry. The intricate experimental work involving multi-step extraction and chromatographic purification, followed by detailed spectroscopic analysis, laid the groundwork for future pharmacological investigations. The potent anti-inflammatory activity of **Physalin O**, primarily through the inhibition of the NF- κ B signaling pathway, underscores its potential as a lead compound for the development of novel therapeutic agents. This guide provides a comprehensive historical and technical overview that can serve as a valuable resource for the ongoing research and development of physalins and other natural products.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com